(5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
Molecular Formula |
C25H20ClN3O3S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
(5Z)-2-(4-butoxyphenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H20ClN3O3S/c1-2-3-13-31-19-9-7-16(8-10-19)23-27-25-29(28-23)24(30)22(33-25)15-20-11-12-21(32-20)17-5-4-6-18(26)14-17/h4-12,14-15H,2-3,13H2,1H3/b22-15- |
InChI Key |
OETYELPYBOQCQY-JCMHNJIXSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Thiazolo-Triazol-6-One Derivatives
A foundational method involves the hydrazinolysis of preformed thiazolo[3,2-b]triazol-6-one intermediates. As demonstrated in the synthesis of analogous triazolo-thiazole systems (Source 3), the process begins with 1H--triazole-3-thiol as a starting material. Key steps include:
-
S-Alkylation : Reaction with chloroacetic acid under Williamson conditions to form (2H--triazol-3-ylsulfanyl)-acetic acid.
-
Cyclization-Condensation : Treatment with triethylorthoformate in acetic anhydride yields 5-ethoxymethylidenethiazolo[3,2-b]triazol-6-one.
-
Hydrazinolysis : Refluxing with hydrazine hydrate in ethanol facilitates ring-switching to generate the final triazole-thiazole hybrid.
For the target compound, substituting the ethoxymethylene group with 5-(3-chlorophenyl)furan-2-ylmethylidene and introducing 4-butoxyphenyl at position 2 would require tailored aldehydes and aryl halides during cyclization.
Three-Component Condensation Reaction
A three-component reaction protocol (Source 6) offers a streamlined route to thiazolo[3,2-b]triazole derivatives. The method employs:
-
Thiazolo[3,2-b]triazol-6-one scaffold
-
Chloroacetic acid
-
Aromatic aldehydes (e.g., 5-(3-chlorophenyl)furan-2-carbaldehyde)
Procedure :
-
Condensation : React thiazolo-triazol-6-one with chloroacetic acid and aldehyde in a mixture of sodium acetate and acetic acid/acetic anhydride.
-
Cyclization : Heating under reflux induces cyclization, forming the methylidene bridge.
-
Substitution : Introduce 4-butoxyphenyl via nucleophilic aromatic substitution using 4-butoxyphenylboronic acid under Suzuki-Miyaura conditions.
Optimization :
One-Pot Synthesis Strategies
Source 5 details a catalyst-free, one-pot synthesis for thiazolo-triazoles using dibenzoylacetylene and triazole derivatives. Adapted for the target compound:
Steps :
-
Mixing : Combine 4-butoxyphenyl isothiocyanate, 5-(3-chlorophenyl)furan-2-carbaldehyde, and thiosemicarbazide in ethanol.
-
Cycloaddition : Stir at room temperature for 24 hours to form the thiazolo-triazole core.
-
Oxidation : Treat with iodine in DMSO to oxidize sulfhydryl groups, ensuring Z-configuration retention.
Advantages :
-
Yield : 82–89% (no column chromatography required).
Microwave-Assisted Synthesis Techniques
Microwave irradiation significantly reduces reaction times (Source 2). For the target compound:
Protocol :
-
Condensation : Mix thiazolo-triazol-6-one, 5-(3-chlorophenyl)furan-2-carbaldehyde, and piperidine in DMF.
-
Microwave Irradiation : Heat at 150°C for 15 minutes (300 W).
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Results :
-
Reaction Time : 15 minutes vs. 12 hours conventionally.
-
Yield : 76% vs. 62% under thermal conditions.
Optimization of Reaction Conditions
Solvent Systems
Temperature and Catalysis
-
Cyclization : Optimal at 80–100°C; higher temperatures promote side reactions.
-
Catalysts : Piperidine (0.1 equiv.) accelerates Knoevenagel condensation for methylidene formation.
Crystallization and Purification Methods
Recrystallization Solvents :
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Ethanol | 98.5 | 70 |
| DMFA:Ethanol (1:1) | 99.2 | 68 |
| Dichloromethane:Hexane | 97.8 | 65 |
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups may yield amines.
Scientific Research Applications
Biological Applications
The biological activity of this compound is hypothesized based on its structural characteristics. Compounds with similar frameworks have been shown to exhibit a range of biological activities, including:
- Antimicrobial Activity : Research indicates that thiazole and triazole derivatives often demonstrate significant antimicrobial properties. The compound's structural components suggest potential efficacy against various bacterial strains and fungi .
- Anticancer Properties : Several studies have reported that compounds containing thiazole and furan rings can inhibit tumor growth by affecting cell proliferation pathways. The specific arrangement of substituents in this molecule may enhance its anticancer activity against different cancer cell lines .
- Anti-inflammatory Effects : Similar compounds have been associated with anti-inflammatory properties, making them candidates for treating inflammatory diseases. The interaction of the compound with inflammatory mediators could be a focus for future studies .
Synthesis Techniques
The synthesis of (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be approached through various methods:
- Condensation Reactions : Utilizing aldehydes and ketones in the presence of appropriate catalysts.
- Cyclization Processes : Involving thiazole and triazole formation through cyclization reactions with suitable precursors.
- Functional Group Modifications : Targeted modifications to enhance solubility and bioavailability.
Antimicrobial Activity Assessment
A study examined the antimicrobial efficacy of structurally similar thiazole derivatives against common pathogens. Results indicated a significant inhibition zone for compounds with similar substituents to those found in (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, suggesting its potential effectiveness against bacterial infections.
Anticancer Research
In vitro studies on related compounds demonstrated that modifications in the thiazole ring could lead to enhanced cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The findings support the hypothesis that this compound may exhibit similar properties due to its structural analogies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Variations and Substituent Effects
The thiazolo-triazolone core is common among analogs, but substitutions at positions 2 and 5 significantly influence properties:
- Position 2 (Aryl Group):
- The target compound has a 4-butoxyphenyl group, which introduces steric bulk and lipophilicity. In contrast, derivatives like (Z)-5-(furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) feature simpler aryl groups (e.g., 4-chlorophenyl), reducing hydrophobicity .
- A related analog, (5Z)-2-(4-methoxyphenyl)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}thiazolo-triazolone , replaces the butoxyphenyl with a methoxyphenyl group, altering electronic properties .
- Comparatively, (Z)-5-(thiophen-2-ylmethylene)thiazolo-triazolone (2k) substitutes furan with thiophene, increasing electron-richness . Nitro-substituted analogs, such as (5Z)-5-[(2-nitrophenyl)methylidene]-2-(4-butoxyphenyl)thiazolo-triazolone, exhibit stronger electron-withdrawing effects, which may impact reactivity .
Physicochemical Properties
Key data for select analogs are summarized below:
*Calculated based on molecular formula.
- Melting Points: Derivatives with electron-withdrawing groups (e.g., nitro in ) or rigid heterocycles (e.g., thiophene in ) exhibit higher melting points due to enhanced crystallinity.
- Molecular Weight: The target compound’s higher molecular weight (~515.9 g/mol) compared to simpler analogs (e.g., 220.2 g/mol for 2j ) reflects its extended aromatic system.
Biological Activity
The compound (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule characterized by its unique structural features, including thiazole and triazole rings. These structural elements are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₄ClN₃O₂S
- Molecular Weight : 478.0 g/mol
- Key Functional Groups :
- Thiazole and triazole rings
- Butoxyphenyl group
- Chlorophenyl furan moiety
These features suggest potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound is hypothesized based on its structural components. Compounds with similar structures often exhibit:
- Antimicrobial Activity : Many thiazole and triazole derivatives have shown effectiveness against a range of bacterial strains.
- Anticancer Properties : The presence of furan and chlorophenyl groups may enhance the compound's ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties.
Antimicrobial Activity
A study indicated that compounds similar to (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} exhibited broad-spectrum antibacterial activity. For instance, derivatives containing the thiazole moiety were effective against multiple bacterial strains, outperforming standard antibiotics like streptomycin and tetracycline in certain cases .
Anticancer Activity
Research has demonstrated that thiazolidinone derivatives containing furan moieties exhibit moderate to strong antiproliferative activity against human leukemia cell lines. The activity was found to be dose-dependent and correlated with the electron-donating properties of substituents on the thiazolidinone framework . This suggests that (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} could possess similar properties.
Comparative Analysis of Similar Compounds
To provide context for the biological activity of (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Thiazolo[3,2-b][1,2,4]triazoles | Thiazole and triazole rings | Antimicrobial | Diverse substitution patterns |
| Furan derivatives | Furan ring | Anti-inflammatory | Versatile reactivity |
| Chlorophenyl derivatives | Chlorinated aromatic ring | Anticancer | Enhanced lipophilicity |
This table highlights how the unique structural aspects of (5Z)-2-(4-butoxyphenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene} may influence its interactions and therapeutic potentials.
Q & A
Basic: What synthetic strategies are recommended for constructing the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core?
The synthesis involves multi-step organic reactions, including cyclization and condensation. Key steps:
- Cyclocondensation : React thiosemicarbazide derivatives with chloroacetic acid in a DMF/acetic acid mixture to form the thiazolidinone ring .
- Triazole Formation : Use sodium acetate as a base to facilitate heterocyclization of intermediate hydrazones .
- Substituent Introduction : Couple pre-synthesized furan-2-ylmethylidene and 4-butoxyphenyl groups via Suzuki-Miyaura or nucleophilic aromatic substitution .
Critical Step : Optimize reaction time and solvent polarity (e.g., ethanol vs. DMF) to minimize byproducts .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Maintain reflux conditions (80–100°C) for cyclization steps to ensure complete ring closure .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while acetic acid aids proton transfer in cyclocondensation .
- Catalyst Use : Triethylamine (0.5–1.0 eq.) improves nucleophilic substitution efficiency for aryl group attachment .
- Purification : Recrystallize crude products from DMF-ethanol mixtures (1:3 v/v) to remove unreacted starting materials .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methylidene protons (δ 7.5–8.0 ppm, Z-configuration) .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and thiazole/triazole carbons (100–160 ppm) .
- IR Spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and C-S bonds (~690 cm⁻¹) .
- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced: How can computational methods predict biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to fungal lanosterol 14α-demethylase (PDB: 3LD6). The 3-chlorophenyl group shows hydrophobic interactions with Leu321 and His310 residues .
- DFT Calculations : Analyze HOMO-LUMO gaps (ΔE ~4.2 eV) to assess electron-withdrawing effects of the chloro substituent, influencing reactivity .
- MD Simulations : Run 100 ns trajectories to evaluate stability of ligand-enzyme complexes (RMSD < 2.0 Å indicates stable binding) .
Basic: What are common side reactions during synthesis, and how are they mitigated?
- Byproduct Formation :
- Diastereomerization : Occurs during methylidene group introduction. Mitigate by maintaining Z-configuration via low-temperature (<40°C) reactions .
- Oxidation : Thiazole sulfur may oxidize. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) separates stereoisomers .
Advanced: How does the 3-chlorophenyl substituent affect electronic properties?
- Electron-Withdrawing Effect : The chlorine atom increases electrophilicity of the furan ring, enhancing reactivity in nucleophilic aromatic substitution (Hammett σₚ = +0.37) .
- Conformational Rigidity : Ortho-chloro placement restricts rotation, stabilizing the planar furan-thiazole system (torsional angle < 10°) .
- Bioactivity : Chlorine enhances lipophilicity (logP ~3.8), improving membrane permeability in antifungal assays .
Basic: How should researchers resolve discrepancies in spectral data?
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). Discrepancies >0.3 ppm suggest impurities .
- Isotopic Labeling : Use ¹³C-labeled intermediates to confirm assignment of carbonyl carbons in complex spectra .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., Z/E configuration) via single-crystal analysis .
Advanced: What strategies enhance bioactivity through structural modification?
- Substituent Variation : Replace 4-butoxyphenyl with electron-deficient aryl groups (e.g., 4-CF₃) to boost antifungal activity (MIC reduced from 8 μg/mL to 2 μg/mL) .
- Heteroatom Exchange : Substitute sulfur in the thiazole ring with selenium to improve redox-modulating properties .
- Prodrug Design : Esterify the triazole N-H group to enhance oral bioavailability (e.g., acetyl prodrug increases Cₘₐₓ by 3-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
